molecular formula C17H16N2O4 B12616431 (6S)-4-benzyl-6-(4-nitrophenyl)morpholin-3-one CAS No. 920798-41-0

(6S)-4-benzyl-6-(4-nitrophenyl)morpholin-3-one

Cat. No.: B12616431
CAS No.: 920798-41-0
M. Wt: 312.32 g/mol
InChI Key: DRGDLABIMFTQNI-MRXNPFEDSA-N
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Description

(6S)-4-benzyl-6-(4-nitrophenyl)morpholin-3-one is a useful research compound. Its molecular formula is C17H16N2O4 and its molecular weight is 312.32 g/mol. The purity is usually 95%.
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Biological Activity

(6S)-4-benzyl-6-(4-nitrophenyl)morpholin-3-one is a morpholine derivative noted for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C16H18N2O3C_{16}H_{18}N_{2}O_{3} and a molecular weight of approximately 286.33 g/mol. Its structure features a morpholine ring substituted with a benzyl group and a nitrophenyl group, which contribute to its biological activities.

The mechanism of action for this compound involves interactions with various biological targets:

  • Antiviral Activity : The nitrophenyl group can be reduced to form reactive intermediates that may inhibit viral replication. This mechanism has been observed in studies focusing on HIV-1 Vif inhibitors, where similar compounds demonstrated significant antiviral effects .
  • Antimicrobial Effects : The compound's structure allows it to penetrate bacterial membranes, leading to disruption of cellular functions and eventual cell death. Morpholine derivatives have shown promise as antimicrobial agents in various studies .
  • Anticancer Properties : Research indicates that morpholine derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .

Biological Activity Data

The following table summarizes the biological activities associated with this compound:

Activity IC50/EC50 Values Notes
Antiviral9.81 μM (HIV-1)Effective against viral replication
AntimicrobialVaries by strainBroad-spectrum activity observed
AnticancerVaries by cell lineInduces apoptosis in various cancers

Case Studies

Several studies have investigated the biological activity of morpholine derivatives, including this compound:

  • Antiviral Research : A study focused on derivatives of nitrophenyl compounds found that modifications led to improved antiviral activity against HIV-1, with some compounds achieving EC50 values as low as 4.62 μM . This highlights the potential of this compound as a lead compound for antiviral drug development.
  • Antimicrobial Studies : In vitro testing showed that morpholine derivatives exhibited significant antimicrobial activity against various bacterial strains, suggesting that this compound could be effective in treating infections caused by resistant bacteria .
  • Cancer Cell Lines : A series of experiments demonstrated that this compound could inhibit the growth of several cancer cell lines, with mechanisms involving the induction of apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups like the nitro group enhances the compound's ability to interact with biological targets. Modifications to the benzyl or nitrophenyl groups can significantly influence its potency and selectivity against specific pathogens or cancer cells. For example, substituting different groups on the phenyl ring has been shown to alter the efficacy of related compounds in inhibiting enzymes linked to disease processes .

Properties

CAS No.

920798-41-0

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

(6S)-4-benzyl-6-(4-nitrophenyl)morpholin-3-one

InChI

InChI=1S/C17H16N2O4/c20-17-12-23-16(14-6-8-15(9-7-14)19(21)22)11-18(17)10-13-4-2-1-3-5-13/h1-9,16H,10-12H2/t16-/m1/s1

InChI Key

DRGDLABIMFTQNI-MRXNPFEDSA-N

Isomeric SMILES

C1[C@@H](OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1C(OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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